molecular formula C14H16N4O2 B2432785 1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034620-00-1

1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2432785
CAS No.: 2034620-00-1
M. Wt: 272.308
InChI Key: FTFNONRVYGVYIC-UHFFFAOYSA-N
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Description

1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that features a pyridazinyl group, a pyrrolidinyl group, and a pyrrolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyridazin-3-yloxy group: This might involve the reaction of a pyridazine derivative with an appropriate alcohol under basic conditions.

    Formation of the pyrrolidin-1-yl group: This could involve the cyclization of a suitable amine precursor.

    Formation of the pyrrolyl group: This might involve the reaction of a pyrrole derivative with an appropriate electrophile.

    Coupling reactions: The final step could involve coupling these intermediates under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This could involve the use of oxidizing agents like PCC or DMP to form oxidized derivatives.

    Reduction: This could involve the use of reducing agents like NaBH4 or LiAlH4 to form reduced derivatives.

    Substitution: This could involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols or amines.

Scientific Research Applications

1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for various diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone would depend on its specific biological target. Potential mechanisms could include:

    Binding to a specific protein or enzyme: Inhibiting or activating its function.

    Interacting with DNA or RNA: Affecting gene expression.

    Modulating signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)propanone: Similar structure but with a propanone group.

    1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)butanone: Similar structure but with a butanone group.

Uniqueness

1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its specific combination of functional groups, which could confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(11-17-7-1-2-8-17)18-9-5-12(10-18)20-13-4-3-6-15-16-13/h1-4,6-8,12H,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFNONRVYGVYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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